![molecular formula C12H14ClNOS B2371009 2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone CAS No. 2305549-76-0](/img/structure/B2371009.png)
2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
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Description
The compound “2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone” is a derivative of benzothiadiazine . Benzothiadiazines are a class of compounds that have been studied for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The specific activities of this compound would depend on the exact arrangement and substitution of its functional groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiadiazine ring, followed by various substitutions to add the methyl, chloro, and ethanone groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, which is a bicyclic structure containing a benzene ring fused to a thiadiazine ring . The compound also contains a chloro group, a methyl group, and an ethanone group attached to the ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the ethanone group could potentially undergo condensation reactions .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9-3-4-10-11(7-9)16-6-2-5-14(10)12(15)8-13/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHQIYXLTUCCJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCCS2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone |
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